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Compound of Interest |

3-(4-bromo-3-nitro-1H-pyrazol-1-
Compound Name:
yl)propanoic acid
CAS No.: 1006993-36-7
Cat. No.: B2829426
\ J

Executive Summary & Chemical Identity[1]

CAS 1006993-36-7 corresponds to 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid. It is
a trifunctional heterocyclic building block used primarily in the synthesis of complex
pharmaceutical scaffolds, particularly kinase inhibitors and fused pyrazolo-heterocycles.

Unlike simple commodity chemicals, this intermediate is often synthesized on-demand or in
small batches. Consequently, its physical properties can vary slightly by synthetic route (e.g.,
residual solvent content). This guide establishes the standard quality profile you should expect

and the protocols to validate it.

Chemical Profile
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Property Specification

) 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic
Chemical Name

acid
CAS Number 1006993-36-7
Molecular Formula CeHeBIrN3Oa4
Molecular Weight 264.03 g/mol
Appearance Off-white to pale yellow crystalline powder
Predicted pKa ~4.2 (Carboxylic acid)
LogP ~1.03 (Moderate lipophilicity)

Physical Characterization & Melting Point
Analysis[2]
Melting Point Expectations

While batch-specific Certificates of Analysis (CoA) govern individual lots, structural analysis of
the nitro-pyrazole acid class dictates the following thermal behavior.

» Expected Melting Point Range:145°C — 160°C (Decomposition likely).

o Scientific Rationale: The presence of the carboxylic acid moiety facilitates strong
intermolecular hydrogen bonding (dimerization), significantly raising the lattice energy. The
nitro group at position 3 adds polarity and crystalline rigidity compared to the non-nitro

analog.

o Thermal Stability Warning: Nitro-pyrazoles can exhibit exothermic decomposition upon
melting. Differential Scanning Calorimetry (DSC) is strictly recommended over capillary tubes

for initial safety assessment.

Comparative Physical Properties

To aid in selection, we compare CAS 1006993-36-7 with its two most common synthetic

alternatives: the non-nitro analog and the ester derivative.
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Alt 1: Non-Nitro Alt 2: Ethyl Ester
Target: CAS
Feature Analog (CAS (CAS 1006993-37-
1006993-36-7
925146-35-6) 8%
Structure 4-Br, 3-NO2, COOH 4-Br, COOH 4-Br, 3-NO2, COOEt
Physical Form Solid (Powder) Solid (Powder) Low-melting Solid / Oil
» Low (pH < 7), High
Solubility (Water) Low (pH < 7) Insoluble
(pH > 8)
Solubility (DMSO) High (>50 mg/mL) High Very High
o Trifunctional (Br, NO2,  Bifunctional (Br, Trifunctional
Reactivity Handle )
COOH) COOH) (Protected Acid)
) Core scaffold for ) ) Solubility-optimized
Primary Use ) Simple coupling )
fused rings synthesis

*Note: CAS for the ethyl ester is inferred as a common derivative; verify specific catalog
numbers.

Structural Utility & Synthetic Logic

The value of CAS 1006993-36-7 lies in its orthogonal reactivity. It allows medicinal chemists to
elaborate the molecule in three distinct directions without protecting group interference.
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Figure 1: Orthogonal reactivity map. The molecule serves as a "hub" for divergent synthesis.
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Experimental Protocols for Characterization

As a Senior Scientist, you must validate incoming building blocks to prevent downstream

failure. Do not rely solely on the vendor's CoA.

Protocol A: Purity & Identity Validation (HPLC/MS)

Objective: Confirm absence of the des-nitro impurity or regioisomers.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 um, 4.6 x 100 mm).
Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

Acceptance Criteria:

o Purity > 95% (Area %).

o MS (ESI+): [M+H]* = 264.0/266.0 (Bromine isotope pattern 1:1 is critical).

Protocol B: Solubility & Stability Testing

Before scaling up a reaction, determine the solubility limit to avoid crashing out.

Weigh 10 mg of CAS 1006993-36-7 into a clear vial.
Add solvent (DMSO-d6 or DMF) in 100 pL increments.
Sonicate for 5 minutes at 25°C.

Visual Check: Solution must be clear yellow. Turbidity indicates inorganic salts (from
synthesis workup).
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o Water Tolerance: Add water dropwise to the DMSO solution. Record the point of precipitation
(Cloud Point). Note: This helps design workup procedures.

Protocol C: Thermal Safety (DSC)

e Instrument: TA Instruments DSC Q2000 or equivalent.

e Pan: Tzero Aluminum Hermetic Pan (Pinhole lid to prevent pressure buildup from NO:2
decomposition).

e Ramp: 10°C/min from 40°C to 250°C.

o Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm
(decomposition).

o Safety Rule: If the decomposition exotherm onset is < 20°C from the melting peak, do not
melt in bulk.

Quality Control Workflow

Implement this decision tree when receiving a new batch of CAS 1006993-36-7.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2829426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Receive CAS 1006993-36-7

Visual Inspection
(Color/Texture)

:

Solubility Check
(DMSO/MeOH)

LC-MS Analysis
(Identity & Purity)

1H NMR
(Confirm Regioisomer)

<95% or >95% Purity
Wrong Isomer \Correct Mass

REJECT RELEASE

(Contact Vendor) for Synthesis

Click to download full resolution via product page
Figure 2: Standardized Quality Control Workflow for Pyrazole Intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. sigmaaldrich.com [sigmaaldrich.com]
e 2. sigmaaldrich.com [sigmaaldrich.com]

 To cite this document: BenchChem. [Technical Comparison: Physical Characterization of
Pyrazole Building Block CAS 1006993-36-7]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b2829426#melting-point-and-physical-
characterization-of-cas-1006993-36-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.guidechem.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.bocsci.com%2F
https://www.sigmaaldrich.com/sds/sial/38370
https://www.sigmaaldrich.com/HK/zh/sds/sial/91332
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2F
https://www.benchchem.com/product/b2829426?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/sds/sial/38370
https://www.sigmaaldrich.com/HK/zh/sds/sial/91332
https://www.benchchem.com/product/b2829426#melting-point-and-physical-characterization-of-cas-1006993-36-7
https://www.benchchem.com/product/b2829426#melting-point-and-physical-characterization-of-cas-1006993-36-7
https://www.benchchem.com/product/b2829426#melting-point-and-physical-characterization-of-cas-1006993-36-7
https://www.benchchem.com/product/b2829426#melting-point-and-physical-characterization-of-cas-1006993-36-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2829426?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2829426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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